molecular formula C11H14BrNO2 B7844406 2-[(3-Bromophenyl)methyl-ethylazaniumyl]acetate

2-[(3-Bromophenyl)methyl-ethylazaniumyl]acetate

Cat. No.: B7844406
M. Wt: 272.14 g/mol
InChI Key: HDNDXTOROGYHJN-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)methyl-ethylazaniumyl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a bromophenyl group attached to an ethylazaniumyl moiety, which is further connected to an acetate group. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable subject of study in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)methyl-ethylazaniumyl]acetate typically involves the reaction of 3-bromobenzyl chloride with ethylamine, followed by the addition of acetic acid. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Step 1: 3-Bromobenzyl chloride reacts with ethylamine in the presence of a base (e.g., sodium hydroxide) to form 3-bromobenzyl ethylamine.

    Step 2: The resulting 3-bromobenzyl ethylamine is then treated with acetic acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and pH) ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)methyl-ethylazaniumyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups (e.g., hydroxyl, amino) through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as hydroxide ions (OH⁻), amines (NH₂R)

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

2-[(3-Bromophenyl)methyl-ethylazaniumyl]acetate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving microbial infections and cancer.

    Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)methyl-ethylazaniumyl]acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects. For example, the compound may inhibit the growth of microbial cells by interfering with their cell wall synthesis or metabolic processes.

Comparison with Similar Compounds

2-[(3-Bromophenyl)methyl-ethylazaniumyl]acetate can be compared with other similar compounds, such as:

    3-Bromophenylacetic acid: Similar structure but lacks the ethylazaniumyl moiety.

    3-Bromobenzylamine: Contains the bromophenyl group and ethylamine but lacks the acetate group.

    2-[(3-Chlorophenyl)methyl-ethylazaniumyl]acetate: Similar structure with a chlorine atom instead of bromine.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[(3-bromophenyl)methyl-ethylazaniumyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-2-13(8-11(14)15)7-9-4-3-5-10(12)6-9/h3-6H,2,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNDXTOROGYHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+](CC1=CC(=CC=C1)Br)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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